molecular formula C9H8Br2O4S B7794753 (2,6-Dibromo-4-methylsulfonylphenyl) acetate CAS No. 20951-09-1

(2,6-Dibromo-4-methylsulfonylphenyl) acetate

Cat. No.: B7794753
CAS No.: 20951-09-1
M. Wt: 372.03 g/mol
InChI Key: RMOMNRHEAAOHRN-UHFFFAOYSA-N
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Description

(2,6-Dibromo-4-methylsulfonylphenyl) acetate is a chemical compound with the molecular formula C9H8Br2O4S and a molecular weight of 372.03 g/mol It is characterized by the presence of two bromine atoms, a methylsulfonyl group, and an acetate group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dibromo-4-methylsulfonylphenyl) acetate typically involves the bromination of 4-methylsulfonylphenyl acetate. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dibromo-4-methylsulfonylphenyl) acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted phenyl acetates, sulfone derivatives, and reduced phenyl acetates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2,6-Dibromo-4-methylsulfonylphenyl) acetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,6-Dibromo-4-methylsulfonylphenyl) acetate involves its interaction with specific molecular targets and pathways. The bromine atoms and the methylsulfonyl group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Dibromo-4-methylphenyl) acetate
  • (2,6-Dibromo-4-methylsulfonylphenyl) propionate
  • (2,6-Dichloro-4-methylsulfonylphenyl) acetate

Uniqueness

(2,6-Dibromo-4-methylsulfonylphenyl) acetate is unique due to the presence of both bromine atoms and a methylsulfonyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in substitution and oxidation reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(2,6-dibromo-4-methylsulfonylphenyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O4S/c1-5(12)15-9-7(10)3-6(4-8(9)11)16(2,13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOMNRHEAAOHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1Br)S(=O)(=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401226964
Record name Phenol, 2,6-dibromo-4-(methylsulfonyl)-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20951-09-1
Record name Phenol, 2,6-dibromo-4-(methylsulfonyl)-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20951-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2,6-dibromo-4-(methylsulfonyl)-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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